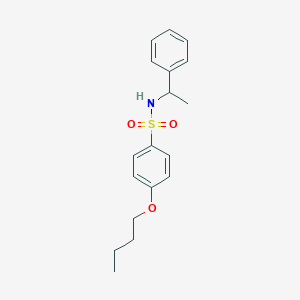

4-butoxy-N-(1-phenylethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.4 g/mol. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with N-(1-phenylethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

4-butoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom, forming N-alkylated sulfonamides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-butoxy-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential as an anticancer agent. It inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH balance in tumor microenvironments, which can lead to reduced tumor growth and increased apoptosis susceptibility.

- Case Study : In vitro studies demonstrated significant anti-proliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM. The compound showed selectivity ratios against cancerous cells compared to normal breast cell line MCF-10A of 5.5 to 17.5 times.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Organic Synthesis Applications

This compound serves as an effective organo-catalyst in organic synthesis, particularly in the synthesis of complex molecules.

- Example Reaction : It has been employed as a catalyst in the solvent-free cyclo-condensation of diverse organic aldehydes with benzil and ammonium nitriles, yielding high product yields while being environmentally friendly.

Enzyme Inhibition Studies

The compound's inhibitory effects on specific enzymes make it valuable for biochemical studies aimed at understanding enzyme functions and interactions. Its mechanism involves binding to carbonic anhydrase IX, thus providing insights into enzyme regulation in cancer biology.

Interaction Studies

Investigations into its binding affinity and efficacy against biological targets are crucial for optimizing therapeutic applications. Understanding these interactions helps refine its use as a pharmacological agent.

Wirkmechanismus

The mechanism of action of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced tumor growth and increased susceptibility to apoptosis . This selective inhibition is achieved through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Vergleich Mit ähnlichen Verbindungen

4-butoxy-N-(1-phenylethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

N-butylbenzenesulfonamide: Similar in structure but lacks the phenylethyl group, making it less effective in enzyme inhibition.

4-methyl-N-(1-phenylethyl)benzenesulfonamide: This compound has a methyl group instead of a butoxy group, which may alter its solubility and reactivity.

The unique combination of the butoxy and phenylethyl groups in this compound enhances its biological activity and makes it a valuable compound for research and industrial applications.

Biologische Aktivität

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This compound's structure, characterized by a butoxy group and a phenylethyl substituent, suggests unique pharmacological properties that merit further investigation.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₃NO₃S

- Molecular Weight : Approximately 319.43 g/mol

- Key Functional Groups : Sulfonamide, butoxy group

The presence of the butoxy group enhances solubility, which is crucial for biological activity and drug formulation.

The primary mechanism through which this compound exerts its biological effects is the inhibition of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in solid tumors, playing a significant role in maintaining pH levels within the tumor microenvironment. By inhibiting CA IX, the compound disrupts pH homeostasis, potentially leading to reduced tumor growth and increased apoptosis susceptibility in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

-

Cell Lines Tested :

- MDA-MB-231 (triple-negative breast cancer)

- MCF-7 (breast cancer)

- MCF-10A (normal breast cell line)

-

Results :

- The compound showed inhibitory effects against MDA-MB-231 and MCF-7 cell lines with IC50 values ranging from 1.52 to 6.31 μM .

- Selectivity indices indicated a 5.5 to 17.5 times higher selectivity for cancerous cells compared to normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Mechanism : The sulfonamide moiety is known for its ability to interfere with bacterial folic acid synthesis.

- Results : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on the spectrum of activity is limited.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antiproliferative Activity | Significant inhibition against breast cancer cell lines at low μM concentrations. |

| Enzyme Inhibition | Effective inhibition of carbonic anhydrase IX, leading to altered tumor microenvironment. |

| Cytotoxicity Assays | Lower toxicity observed in normal cell lines compared to cancerous lines. |

In Vivo Studies

While in vitro results are promising, further research is needed to validate these findings in vivo. Initial animal studies are necessary to assess pharmacokinetics, bioavailability, and therapeutic efficacy in tumor-bearing models.

Eigenschaften

IUPAC Name |

4-butoxy-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-4-14-22-17-10-12-18(13-11-17)23(20,21)19-15(2)16-8-6-5-7-9-16/h5-13,15,19H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSRZBCTSIORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.